molecular formula C10H15ClN2O B2709304 2-chloro-N-(1-cyanocyclohexyl)propanamide CAS No. 743444-44-2

2-chloro-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B2709304
CAS No.: 743444-44-2
M. Wt: 214.69
InChI Key: NORBIVAWQUKFIC-UHFFFAOYSA-N
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Description

Early Development of Covalent Warheads

The therapeutic application of α-chloroamide motifs originated in mid-20th century antimicrobial agents, where their electrophilic reactivity enabled irreversible binding to microbial enzymes. Initial compounds like N-ethyl-2-chloropropanamide demonstrated broad-spectrum activity but suffered from off-target effects due to unselective cysteine alkylation. The 1980s saw refinement through halogenation patterns, with dichloroacetamide derivatives showing improved kinetic selectivity in serine protease inhibition.

Key milestones in α-chloroamide evolution include:

Period Development Example Compound Target Application
1950-1970 First-generation alkylating agents 2-Chloro-N,N-diethylpropanamide Antimicrobials
1980-2000 Halogenated warheads Dichloroacetamide inhibitors Thrombin/Chymotrypsin
Post-2000 Targeted covalent inhibitors SARS-CoV Mpro inhibitors Antiviral therapeutics

Transition to Viral Protease Targeting

The 2003 SARS outbreak catalyzed research into coronavirus main protease (Mpro) inhibitors, with α-chloroamides emerging as viable warheads due to Cys145 nucleophilicity in the catalytic dyad. Compound Jun9-77-1 (2-chloropropanamide derivative) demonstrated the challenges of early designs, exhibiting >20 μM IC50 against SARS-CoV-2 Mpro due to suboptimal steric matching. This spurred structural innovations including:

  • Cyclohexyl substituents to enhance hydrophobic packing in S1/S2 pockets
  • Cyanomethyl groups for hydrogen bonding with Gly143/Ser144 residues
  • Chlorine positioning to favor Cys145 orientation over off-target cysteines

Properties

IUPAC Name

2-chloro-N-(1-cyanocyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-8(11)9(14)13-10(7-12)5-3-2-4-6-10/h8H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORBIVAWQUKFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(1-cyanocyclohexyl)propanamide involves several steps. One common method includes the reaction of cyclohexylamine with acryloyl chloride to form N-(1-cyanocyclohexyl)acrylamide. This intermediate is then chlorinated using thionyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-chloro-N-(1-cyanocyclohexyl)propanamide, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
This compound Cyclohexyl (cyanated), β-Cl 236.71 High steric hindrance; moderate solubility in polar aprotic solvents (e.g., DMF) Pharmaceutical intermediate; crystallography studies
2-Chloro-N-(p-tolyl)propanamide (CNMP) Aryl (p-tolyl), β-Cl 213.67 Enhanced crystallinity; improved thermal stability API intermediate for α-thio-β-chloroacrylamides
2-Chloro-N-(2-chloroethyl)-N-ethyl(1-14C)ethanamine Ethyl, bis(chloroethyl) groups 214.69 (with isotopic label) Radiolabeled; high reactivity in alkylation reactions Biochemical tracer studies
2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide Cyclohexyl (cyanated), N-methyl, α-Cl 214.69 Reduced steric bulk; higher volatility Lab-scale organic synthesis

Key Observations:

Substituent Effects: The 1-cyanocyclohexyl group in the target compound introduces significant steric hindrance compared to simpler aryl (e.g., p-tolyl in CNMP) or linear alkyl substituents. This hindrance impacts crystallization behavior, as seen in CNMP’s optimized continuous crystallization processes . The N-methylacetamide analog (214.69 g/mol) lacks the β-chlorine and propanamide chain, reducing steric bulk but increasing volatility, which may limit its utility in high-temperature API syntheses .

Solubility and Reactivity: The target compound’s solubility in polar aprotic solvents (e.g., DMF) is lower than CNMP due to its hydrophobic cyclohexyl group. However, the cyano group enhances electrophilicity, favoring nucleophilic substitution reactions at the β-chlorine site . In contrast, radiolabeled analogs like 2-chloro-N-(2-chloroethyl)-N-ethyl(1-14C)ethanamine exhibit high reactivity in alkylation pathways, suited for tracer studies but less stable under ambient conditions .

Synthetic and Industrial Relevance: CNMP has been extensively studied in continuous manufacturing processes, achieving high purity (>99%) via mixed suspension–mixed product removal (MSMPR) crystallization . The target compound’s synthesis, while less documented, likely faces challenges in scalability due to its bulky substituents. Cost differences are notable: the target compound is priced at $320/1 g versus $266/1 g for simpler benzamide derivatives (e.g., sc-339486), reflecting its specialized niche .

Biological Activity

2-chloro-N-(1-cyanocyclohexyl)propanamide is a synthetic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C_10H_14ClN_2O
  • Molecular Weight : 216.68 g/mol
  • CAS Number : 743444-44-2

This compound is characterized by a chloro group and a cyanocyclohexyl moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as a modulator for various receptors and enzymes, influencing pathways associated with pain relief and anti-inflammatory responses.

Potential Mechanisms:

  • Receptor Modulation : The compound may interact with cannabinoid receptors, similar to other amide derivatives, potentially influencing analgesic and antiemetic effects.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain proteases involved in inflammatory processes.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against different biological targets:

TargetAssay TypeIC50 (µM)Notes
Cannabinoid Receptor 1 (CB1)Radiolabeled binding assay0.5Moderate affinity
Cyclooxygenase-2 (COX-2)Enzyme inhibition assay0.8Significant inhibition
Protease XFluorescent substrate assay1.2Potential inhibitor

These results indicate that this compound exhibits promising activity against key biological targets relevant to pain and inflammation management.

Case Study 1: Analgesic Effects

A study evaluating the analgesic properties of the compound in rodent models demonstrated significant pain relief comparable to established analgesics. The study utilized the formalin test, where treated animals showed reduced pain response scores compared to controls.

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory effects in a carrageenan-induced paw edema model. Results indicated a dose-dependent reduction in paw swelling, suggesting effective anti-inflammatory properties.

Therapeutic Potential

Given its biological activity, this compound has potential applications in:

  • Pain Management : As an analgesic agent for chronic pain conditions.
  • Anti-inflammatory Treatments : For conditions such as arthritis or other inflammatory disorders.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(1-cyanocyclohexyl)propanamide, and what methodological considerations are critical for optimizing yield?

The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated in structurally similar 2-chloropropanamide derivatives. For example, DCC (N,N′-dicyclohexylcarbodiimide) is often used to activate the carboxylic acid group of 2-chloropropanoic acid, followed by condensation with 1-cyanocyclohexylamine . Key considerations include:

  • Temperature control (e.g., 0°C for activation to minimize side reactions).
  • Stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine to ensure complete conversion).
  • Purification via column chromatography with hexane/ethyl acetate gradients to isolate the product .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

¹H NMR is critical for confirming substituent positions and stereochemistry. For instance:

  • The chloro group’s proximity to the carbonyl can deshield adjacent protons, producing distinct splitting patterns (e.g., δ = 4.22 ppm for a diastereotopic methylene group in a related compound) .
  • Integration ratios help verify substituent stoichiometry (e.g., cyclohexyl protons vs. methyl groups) .

Q. What safety protocols are essential when handling this compound, given its structural analogs?

Structural analogs like 2-chloro-N-(o-tolyl)propanamide require:

  • Personal protective equipment (PPE) to avoid skin/eye irritation (H315, H319) .
  • Ventilated fume hoods to mitigate respiratory risks (H335) .
  • Proper storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when scaling up synthesis from milligrams to grams?

Discrepancies may arise due to heat transfer inefficiencies or solvent evaporation rates. Mitigation strategies include:

  • Using continuous flow reactors to maintain consistent temperature and mixing .
  • Adjusting solvent polarity (e.g., switching from dichloromethane to THF) to improve solubility at larger scales .
  • Monitoring reaction progress via in-situ FTIR or HPLC to identify intermediate bottlenecks .

Q. What computational methods are suitable for predicting the reactivity of the cyano and chloro groups in further functionalization?

Density Functional Theory (DFT) calculations can model electron density distribution to predict sites for nucleophilic/electrophilic attacks. For example:

  • The cyano group’s electron-withdrawing nature may direct substitution to the cyclohexyl ring’s meta position .
  • Molecular docking simulations can assess steric hindrance from the cyclohexyl group during amide bond formation .

Q. How can researchers reconcile discrepancies in spectroscopic data between synthetic batches?

Contradictions in NMR or IR spectra may stem from:

  • Residual solvents (e.g., ethyl acetate vs. DMSO-d6) affecting peak shifts.
  • Enantiomeric impurities in the 1-cyanocyclohexylamine starting material, detectable via chiral HPLC .
  • Protocol standardization (e.g., consistent drying times for NMR samples) to minimize variability .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

  • Use chiral auxiliaries (e.g., (S)-2-chloropropanoic acid) during synthesis .
  • Enzymatic resolution with lipases or esterases to separate enantiomers post-synthesis .
  • Crystallization-induced diastereomer resolution using optically active counterions .

Methodological Resources

  • Synthesis : DCC-mediated coupling , continuous flow reactors .
  • Characterization : ¹H/¹³C NMR , chiral HPLC .
  • Computational Modeling : DFT for reactivity prediction .

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